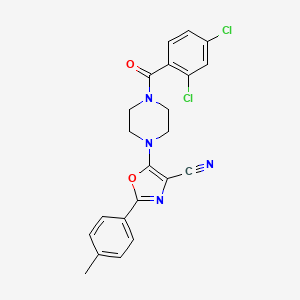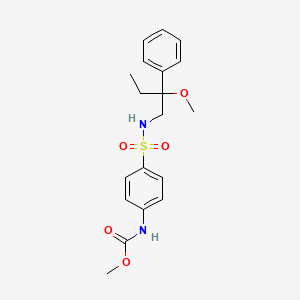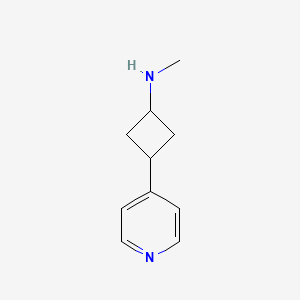
N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1539597-84-6 . It has a molecular weight of 162.23 and its IUPAC name is N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine .
Molecular Structure Analysis
The InChI code for “N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine” is 1S/C10H14N2/c1-11-10-6-9(7-10)8-2-4-12-5-3-8/h2-5,9-11H,6-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine” has a molecular weight of 162.23 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Anticancer Research
N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine has been investigated for its potential as an anticancer agent . Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further studies are needed to elucidate its precise mechanisms of action and potential clinical applications .
Tyrosine Kinase Inhibition
This compound shares structural similarities with Imatinib , a well-known tyrosine kinase inhibitor used in leukemia treatment. Scientists have examined whether N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine could exhibit similar kinase inhibition properties. Understanding its interactions with specific kinases is crucial for drug development .
Antimicrobial Activity
Preliminary studies have explored the antimicrobial potential of this compound. Researchers have tested its efficacy against various pathogens, including bacteria and fungi. Investigating its mode of action and potential synergy with existing antibiotics is essential for future therapeutic applications .
Molecular Modeling and Drug Design
Computational approaches, such as molecular dynamics simulations, have been employed to understand the behavior of N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine within biological systems. These studies aid in drug design, optimizing its structure for better binding affinity and selectivity .
Cytotoxicity Studies
In vitro assays have evaluated the cytotoxic effects of this compound on various cell lines. Researchers have assessed its impact on cell viability, apoptosis, and cell cycle progression. These findings contribute to our understanding of its potential as an anticancer agent .
Layered Materials and Intercalation Studies
N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine has been investigated for its intercalation behavior within layered materials. Researchers have explored its interactions with zirconium-based compounds, shedding light on its structural preferences and potential applications in materials science .
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-3-pyridin-4-ylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-10-6-9(7-10)8-2-4-12-5-3-8/h2-5,9-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKAHOQVWSVYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2547433.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547434.png)
![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)
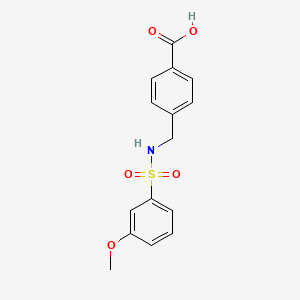
![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

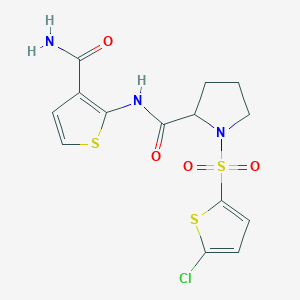
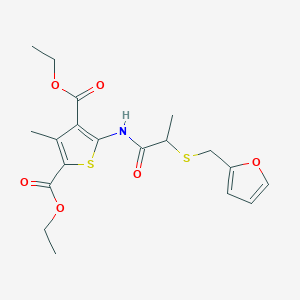


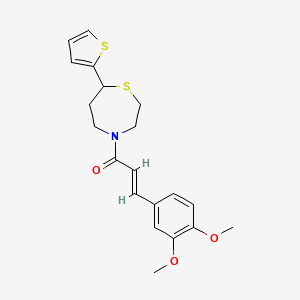
![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)
